An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-2-methylbutane
An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,3-Dibromo-2-methylbutane (CAS No: 49623-50-9).[1] While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates known information and provides generalized experimental protocols based on established principles of organic chemistry for alkyl halides. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating this compound and its related structures.
Chemical and Physical Properties
Table 1: Summary of Chemical and Physical Properties of 1,3-Dibromo-2-methylbutane and Related Isomers
| Property | Value | Source |
| IUPAC Name | 1,3-Dibromo-2-methylbutane | [1] |
| CAS Number | 49623-50-9 | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Boiling Point | Estimated: 181.6 °C at 760 mmHg (for 1,3-Dibromo-3-methylbutane) | [2] |
| Melting Point | Estimated: -28.63 °C (for 1,3-Dibromo-3-methylbutane) | [2] |
| Density | Estimated: 1.672 g/cm³ (for 1,3-Dibromo-3-methylbutane) | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) | General chemical principle |
Reactivity and Stability
1,3-Dibromo-2-methylbutane is expected to exhibit reactivity typical of a secondary and a primary alkyl bromide. The presence of two bromine atoms on the carbon skeleton opens up possibilities for various nucleophilic substitution and elimination reactions.
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Nucleophilic Substitution: Both bromine atoms can act as leaving groups in the presence of nucleophiles. The primary bromide is more susceptible to Sₙ2 reactions, while the secondary bromide can undergo both Sₙ1 and Sₙ2 reactions, depending on the reaction conditions (nucleophile, solvent, temperature).
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, 1,3-Dibromo-2-methylbutane can undergo elimination reactions (E1 or E2) to form alkenes or dienes. The regioselectivity and stereoselectivity of these reactions will be influenced by the steric hindrance around the bromine-bearing carbons and the nature of the base used.
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Stability: The compound is expected to be stable under standard laboratory conditions, away from strong bases, strong oxidizing agents, and high temperatures. Like many brominated organic compounds, it may be sensitive to light and should be stored in a dark, well-ventilated area.
Experimental Protocols
Synthesis
A plausible synthetic route to 1,3-Dibromo-2-methylbutane is the bromination of an appropriate alkene precursor, such as 3-methyl-1-butene (B165623), or the hydrobromination of a suitable unsaturated alcohol followed by substitution. The following is a generalized protocol for the synthesis from an alkene.
3.1.1. Synthesis from 3-methyl-1-butene via Hydrobromination and Radical Bromination (Illustrative Pathway)
This is a hypothetical two-step synthesis.
Step 1: Anti-Markovnikov Hydrobromination of 3-methyl-1-butene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-methyl-1-butene (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).
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Initiator Addition: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the solution.
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HBr Addition: Bubble dry hydrogen bromide gas through the solution at 0 °C. The reaction should be carried out in the presence of a UV light source to promote radical formation.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
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Purification: Remove the solvent under reduced pressure. The crude 1-bromo-3-methylbutane (B150244) can be purified by fractional distillation.
Step 2: Radical Bromination of 1-bromo-3-methylbutane
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the purified 1-bromo-3-methylbutane (1 equivalent) and a suitable solvent (e.g., carbon tetrachloride or dichloromethane).
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Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide).
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Bromination: Heat the mixture to reflux and add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the reaction solvent dropwise. The reaction should be irradiated with a UV lamp.
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Monitoring: Monitor the reaction by GC or TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Remove the solvent by rotary evaporation. The resulting crude 1,3-Dibromo-2-methylbutane can be purified by fractional distillation under reduced pressure.
Purification
Crude 1,3-Dibromo-2-methylbutane, obtained from synthesis, can be purified using standard laboratory techniques.
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Aqueous Work-up: The crude product should be washed sequentially with water to remove any water-soluble impurities, a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid, and finally with brine to aid in the separation of the organic and aqueous layers.
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Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Distillation: Fractional distillation under reduced pressure is the most effective method for purifying liquid alkyl halides. The appropriate pressure and temperature for distillation will need to be determined experimentally.
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The protons on the carbon atoms bearing the bromine atoms would be expected to resonate in the downfield region (typically 3.0-4.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbons bonded to the bromine atoms will be shifted downfield (typically in the range of 25-70 ppm).
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,3-Dibromo-2-methylbutane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for routine organic compound analysis can be used.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum of an alkyl bromide is characterized by the C-Br stretching vibration.
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C-Br Stretch: A moderate to strong absorption band is expected in the fingerprint region, typically between 650 and 500 cm⁻¹.
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C-H Stretch: Strong absorption bands will be present in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3.3.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,3-Dibromo-2-methylbutane will show a characteristic isotopic pattern for a dibrominated compound.
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Molecular Ion Peak (M⁺): A cluster of peaks for the molecular ion will be observed due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1.
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Fragmentation: Common fragmentation pathways for alkyl halides include the loss of a bromine radical (M-Br) and cleavage of the carbon-carbon bonds.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
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Mass Analysis: Scan a suitable mass range to observe the molecular ion and fragment ions.
Safety and Handling
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General Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 1,3-Dibromo-2-methylbutane.
Potential Synthetic Pathway
Caption: A potential synthetic pathway to 1,3-Dibromo-2-methylbutane.
